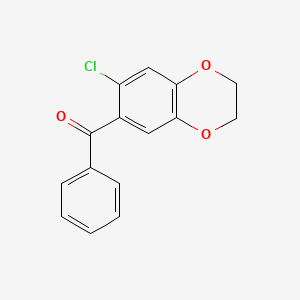

![molecular formula C19H20N6O2 B5555793 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine-related compounds involves several chemical strategies. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives, closely related to the compound , has been achieved through methods such as A3 coupling involving 2-aminobenzimidazole, aldehyde, and terminal alkyne followed by cyclization using copper oxide nanoparticles under solvent-free conditions (Rawat & Rawat, 2018). Another approach includes the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium, highlighting the use of environmentally benign solvents (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

Studies on imidazo[1,2-a]pyridine derivatives have provided insights into their molecular structures. For instance, crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives have been conducted, revealing details about the molecular arrangement and interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine and its derivatives participate in various chemical reactions, leading to the synthesis of compounds with potential biological activities. For example, the Povarov reaction has been employed to synthesize novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles, exploring their photophysical properties and demonstrating their potential as fluorophores (Fedotov et al., 2022).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research on compounds structurally related to 4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine has focused on their synthesis and potential biological activities. For instance, compounds derived from similar chemical structures have been studied for their anti-inflammatory and analgesic properties. One study explored novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential therapeutic applications of these compounds in managing pain and inflammation.

Antimicrobial and Antitubercular Effects

Imidazole derivatives have been synthesized to mimic the structure of potent antimycobacterial agents. A study on 4-substituted 1-(p-methoxybenzyl)imidazoles showed potential antimycobacterial activity, although not as potent as previously synthesized purines and pyrimidines, suggesting a continued interest in developing novel compounds for antimicrobial use (Miranda & Gundersen, 2009).

Antineoplastic Potential

The exploration of benzimidazole condensed ring systems has yielded compounds with variable degrees of antineoplastic activity against certain cancer cell lines, highlighting the ongoing search for new cancer therapies (Abdel-Hafez, 2007). This work underscores the potential of structurally related compounds in the development of novel anticancer agents.

Enhancement of Solubility

The solubility of pharmaceutical compounds is a critical factor in drug development. Studies on improving the solubility of compounds through the formation of cocrystals and salts, as demonstrated with 6-mercaptopurine, provide insight into strategies that could be applicable to enhancing the bioavailability of related compounds (Xu et al., 2012).

Safety and Hazards

Orientations Futures

The field of imidazole synthesis and application is a vibrant area of research, with many recent advances and ongoing studies . Future directions may include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties and behaviors of novel imidazole-based compounds.

Propriétés

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJOFZWDQVETGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)